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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898 Get Quote

This guide provides a comparative analysis of the pharmacokinetic profiles of several

prominent allosteric inhibitors of the Src homology 2 (SH2) domain-containing phosphatase 2

(SHP2). As a critical node in multiple signaling pathways, including the RAS-MAPK cascade,

SHP2 has emerged as a key target in oncology.[1][2] This analysis is intended for researchers,

scientists, and drug development professionals to facilitate an objective evaluation of these

compounds based on available preclinical and clinical data.

SHP2 Signaling Pathway
The SHP2 protein, encoded by the PTPN11 gene, is a non-receptor protein tyrosine

phosphatase that plays a crucial role in signal transduction downstream of various receptor

tyrosine kinases (RTKs).[3][4] Upon growth factor binding, activated RTKs recruit SHP2 to the

cell membrane, leading to its activation. Activated SHP2 then positively modulates the

RAS/RAF/MEK/ERK signaling cascade, promoting cell proliferation, differentiation, and

survival.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various

cancers.[4]
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Caption: A simplified diagram of the SHP2 signaling pathway.
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Experimental Workflow for In Vivo Pharmacokinetic
Analysis
The evaluation of the pharmacokinetic properties of SHP2 inhibitors typically involves in vivo

studies in animal models, followed by clinical trials in humans. A standard workflow for these

studies is depicted below. This process is essential for determining the absorption, distribution,

metabolism, and excretion (ADME) profile of a drug candidate.
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Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
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Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Shp2-IN-27 and

other selected SHP2 inhibitors. It is important to note that direct comparison should be made

with caution due to differences in the experimental conditions, species, and dose levels.

Comp
ound

Specie
s

Dose Route Cmax Tmax AUC t1/2

Oral
Bioava
ilabilit
y (F%)

Shp2-

IN-27

(Compo

und 28)

Mouse
10

mg/kg
Oral 1.1 µM 2 h

5.3

µM·h
2.5 h 28%

TNO15

5
Human

1.5-70

mg

(QD)

Oral

Dose-

depend

ent

~1.1 h

Dose-

proporti

onal

~34 h

Not

Reporte

d

RMC-

4630
Human

Not

Specifie

d

Oral

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

JAB-

3068
Human

Not

Specifie

d

Oral

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Data for TNO155, RMC-4630, and JAB-3068 are from clinical trials, and specific values for

Cmax, AUC, and t1/2 at defined doses are not consistently reported in the public domain. The

provided information reflects the general characteristics observed in these studies.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are the methodologies employed in the pharmacokinetic studies of the

compared SHP2 inhibitors, based on available public information.
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In Vivo Pharmacokinetic Study of Shp2-IN-27
(Compound 28)

Animal Model: Male CD-1 mice.

Drug Formulation: The specific formulation for oral and intravenous administration was not

detailed in the available public documents.

Dosing: A single dose of 10 mg/kg was administered orally. For intravenous administration, a

1 mg/kg bolus was used to determine absolute bioavailability.

Sample Collection: Blood samples were collected at serial time points post-dosing.

Bioanalytical Method: Plasma concentrations of Shp2-IN-27 were quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Specific

details of the LC-MS/MS parameters (e.g., column, mobile phase, and mass transitions) are

not publicly available.

Clinical Pharmacokinetic Assessment of TNO155
Study Design: First-in-human, open-label, dose-escalation study in adult patients with

advanced solid tumors.

Dosing Regimen: TNO155 was administered orally once daily (QD) at doses ranging from

1.5 mg to 70 mg.

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-

defined time points after drug administration.

Bioanalytical Method: Plasma concentrations of TNO155 were determined using a validated

bioanalytical method, likely LC-MS/MS, though specific details of the assay are not provided

in the clinical trial information.

Clinical Pharmacokinetic Assessment of RMC-4630
Study Design: Phase 1, open-label, monotherapy, dose-escalation and expansion study in

patients with relapsed, refractory solid tumors.
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Dosing Regimen: RMC-4630 was administered orally.

Sample Collection: Blood samples were collected to evaluate the pharmacokinetic profile.

Bioanalytical Method: A validated bioanalytical method was used to measure plasma

concentrations of RMC-4630. The specific analytical technique and its parameters are not

detailed in the available resources.

Clinical Pharmacokinetic Assessment of JAB-3068
Study Design: Phase 1, multi-center, dose-escalation, open-label study in adult patients with

advanced solid tumors.

Dosing Regimen: JAB-3068 was administered orally on a daily basis. Patients were required

to fast for 2 hours before and 2 hours after each dose (6 hours before on pharmacokinetic

study days).

Sample Collection: Blood samples were collected to characterize the pharmacokinetic

profile.

Bioanalytical Method: Plasma concentrations of JAB-3068 were quantified using a validated

bioanalytical method. Specific details of the analytical methodology have not been publicly

disclosed.

Summary and Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of Shp2-IN-27 and

other clinical-stage SHP2 inhibitors. While preclinical data for Shp2-IN-27 suggests moderate

oral bioavailability and a relatively short half-life in mice, the human pharmacokinetic profiles of

TNO155, RMC-4630, and JAB-3068 are still being fully characterized in ongoing clinical trials.

The lack of detailed, publicly available bioanalytical methods for the clinical-stage compounds

limits a more in-depth technical comparison. Researchers are encouraged to consult the

primary publications and clinical trial documentation for the most current and detailed

information. The continued investigation of these and other SHP2 inhibitors will be critical in

defining their therapeutic potential in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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